2-chloro-N-cyclododecyl-4-nitrobenzamide

描述

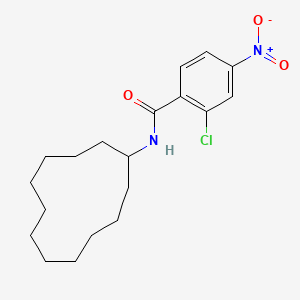

2-Chloro-N-cyclododecyl-4-nitrobenzamide is a benzamide derivative characterized by a 2-chloro and 4-nitro substitution on the aromatic ring, coupled with a cyclododecyl group attached via the amide nitrogen. The cyclododecyl moiety introduces significant steric bulk, influencing molecular conformation, solubility, and intermolecular interactions.

属性

分子式 |

C19H27ClN2O3 |

|---|---|

分子量 |

366.9 g/mol |

IUPAC 名称 |

2-chloro-N-cyclododecyl-4-nitrobenzamide |

InChI |

InChI=1S/C19H27ClN2O3/c20-18-14-16(22(24)25)12-13-17(18)19(23)21-15-10-8-6-4-2-1-3-5-7-9-11-15/h12-15H,1-11H2,(H,21,23) |

InChI 键 |

TUEGTBOSTNTHCM-UHFFFAOYSA-N |

规范 SMILES |

C1CCCCCC(CCCCC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

产品来源 |

United States |

准备方法

2-氯-N-环十二烷基-4-硝基苯甲酰胺的合成通常涉及2-氯-4-硝基苯甲酸与环十二烷基胺的反应。反应在偶联剂(如N,N'-二环己基碳酰二亚胺 (DCC))存在下进行,以促进酰胺键的形成。反应条件通常包括惰性气氛,例如氮气或氩气,以及二氯甲烷或四氢呋喃 (THF) 等溶剂。 反应混合物在室温或略微升高的温度下搅拌,直到反应完成 。

化学反应分析

2-氯-N-环十二烷基-4-硝基苯甲酰胺可以进行各种化学反应,包括:

还原: 硝基可以在还原剂(如钯催化剂存在下的氢气或锡(II)氯化物等化学还原剂)的作用下还原为氨基。

取代: 在适当的条件下,氯原子可以被其他亲核试剂(如胺或硫醇)取代。例如,在碱存在下与胺反应可以导致形成新的酰胺衍生物。

科学研究应用

2-氯-N-环十二烷基-4-硝基苯甲酰胺在科学研究中具有多种应用:

化学: 它用作合成更复杂有机分子的中间体。

生物学: 该化合物能够进行各种化学转化,使其在研究酶催化的反应和代谢途径中很有用。

医学: 正在进行研究以探索其作为药物的潜力。它的结构特征表明它可能与生物靶标相互作用,使其成为药物开发的候选者。

作用机制

2-氯-N-环十二烷基-4-硝基苯甲酰胺的作用机制尚不清楚。它的结构组分表明它可能与各种分子靶标相互作用。硝基可能参与氧化还原反应,而酰胺键和环十二烷基可能影响该化合物与蛋白质或其他生物分子的结合亲和力。 需要进一步的研究来阐明所涉及的具体途径和靶标 。

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-N-cyclododecyl-4-nitrobenzamide with benzamide derivatives featuring analogous substituents, focusing on structural, electronic, and physicochemical differences.

Substituent Effects on the Benzamide Core

Key Observations :

- Steric Effects : The cyclododecyl group in the target compound imposes greater steric hindrance compared to cyclohexyl or aromatic amide groups, likely reducing crystallization efficiency .

- Crystallographic Trends: Smaller substituents (e.g., cyclohexyl or methoxyphenyl) favor tighter molecular packing, as evidenced by lower R factors (e.g., 0.044 in 4-chloro-N-cyclohexylbenzamide vs.

Physicochemical and Functional Differences

- Solubility : Cyclododecyl’s hydrophobicity may reduce aqueous solubility compared to N-(3-chlorophenethyl)-4-nitrobenzamide (), which has a shorter alkyl chain.

- Thermal Stability : Nitro-substituted benzamides (e.g., ) often exhibit lower thermal stability due to the nitro group’s propensity for decomposition under heat.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。